5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Overview
Description
“5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C13H9F3N4O . It is a useful research chemical .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies . For instance, a chemoselective synthesis of 5,6-pyrazolo[1,5-a]pyrimidine derivatives was achieved under microwave irradiation . Another study reported the synthesis of (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones through a three-component condensation .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a methoxyphenyl group at the 5-position and a trifluoromethyl group at the 7-position .Chemical Reactions Analysis
Several chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives have been reported. For example, a Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one was used to synthesize C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 294.23 and a melting point of 72-73°C .Scientific Research Applications
Synthesis and Biological Evaluation
- Anti-inflammatory and Antimicrobial Agents: A series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, including compounds structurally related to the specified chemical, have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. One compound showed comparable anti-inflammatory activity to the standard drug Indomethacin. These compounds also demonstrated promising antimicrobial activity against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).
Cytotoxicity Studies
- Cytotoxic Activity Against Cancer Cells: Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for cytotoxic activity. These compounds showed potential effectiveness against Ehrlich Ascites Carcinoma (EAC) cells, indicating their relevance in cancer research (Hassan, Hafez, & Osman, 2014).
Synthesis Techniques
- Liquid-phase Synthesis of Libraries: Over 2200 derivatives of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine were synthesized using parallel solution-phase techniques, demonstrating the compound's versatility in generating large chemical libraries for potential pharmaceutical applications (Dalinger, Vatsadse, Shevelev, & Ivachtchenko, 2005).
Anti-inflammatory and Anti-Cancer Activities
- Synthesis with Anti-Inflammatory and Anti-Cancer Properties: Novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized using an environmentally benign method. These compounds were evaluated for their anti-inflammatory and anti-cancer activities, showing promising results (Kaping et al., 2016).
Crystallographic Studies
- Crystal Structure Analysis: The crystal structure of compounds structurally similar to 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine was determined, contributing to the understanding of their molecular configuration and potential interactions (Portilla et al., 2005).
Synthesis and Characterization
- Synthesis and Evaluation of Novel Derivatives: Various pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and characterized. These compounds were tested for cytotoxicity against multiple human cancer cell lines, highlighting the compound's significance in oncological research (Hassan, Hafez, Osman, & Ali, 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX-1/COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and other eicosanoids, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its targets (COX-1/COX-2 enzymes) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-1/COX-2 enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain.
Pharmacokinetics
The compound exhibits excellent pharmacokinetic properties . It has been found to possess an excellent pharmacokinetic profile, gastrointestinal (GI) safety in the long-term arthritis study and COX-2 potency in human whole blood assay . .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . In addition to its impressive anti-inflammatory, antipyretic, analgesic and anti-arthritic properties, the compound was found to possess superior potency than celecoxib .
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in various fields. For instance, pyrimidine derivatives have been shown to have potential as anticancer agents , suggesting that this compound could be investigated for similar uses.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-21-10-4-2-9(3-5-10)11-8-12(14(15,16)17)20-13(19-11)6-7-18-20/h2-7,11-12,19H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFFHRZXJOMAKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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